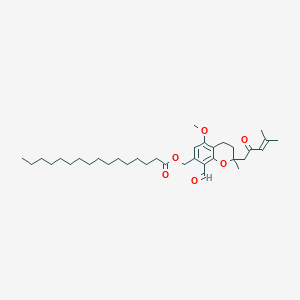
Hericenone F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hericenone F involves several steps, starting from simple organic molecules. The key steps include the formation of the benzopyran ring system and the attachment of the hexadecanoate side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from the fruiting bodies of Hericium erinaceus. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to purify this compound from the crude extract .
Analyse Des Réactions Chimiques
Types of Reactions: Hericenone F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its structure-activity relationship .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities. For instance, deacylated derivatives have shown improved neuroprotective properties compared to the parent compound .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the synthesis and reactivity of meroterpenoids.
Mécanisme D'action
The primary mechanism by which Hericenone F exerts its effects involves the activation of neurotrophic pathways. It stimulates the release of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are crucial for the growth, differentiation, and survival of neurons. The activation of pathways such as RE1α/TRAF2, JNK1/2, and p38 MAPK leads to the regulation of various factors involved in apoptosis and inflammation, thereby protecting neuronal cells .
Comparaison Avec Des Composés Similaires
Hericenone F is unique among its counterparts due to its specific structure and bioactivity. Similar compounds include:
Hericenone A: Known for its cytotoxic properties.
Hericenone C, D, and E: These compounds stimulate NGF synthesis and have anti-inflammatory effects.
Propriétés
Numéro CAS |
141996-36-3 |
|---|---|
Formule moléculaire |
C35H54O6 |
Poids moléculaire |
570.8 g/mol |
Nom IUPAC |
[8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl hexadecanoate |
InChI |
InChI=1S/C35H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-33(38)40-26-28-23-32(39-5)30-20-21-35(4,24-29(37)22-27(2)3)41-34(30)31(28)25-36/h22-23,25H,6-21,24,26H2,1-5H3 |
Clé InChI |
ACYSSVIUKOTZQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
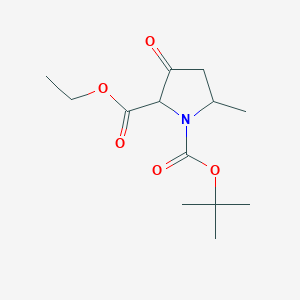
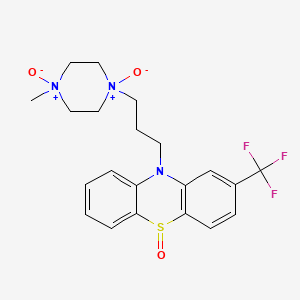

![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)

![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)

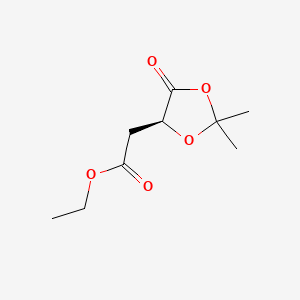
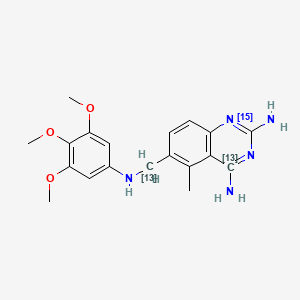
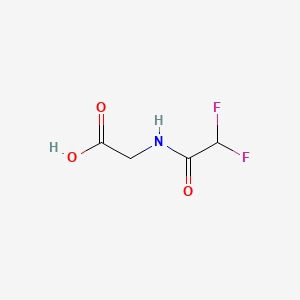
![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)
